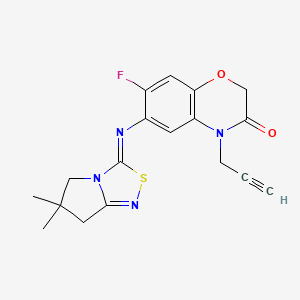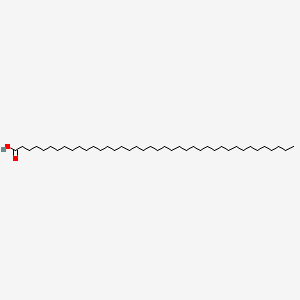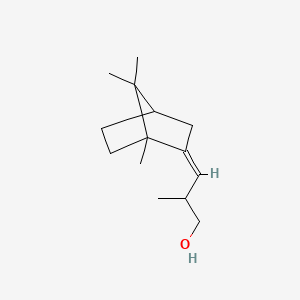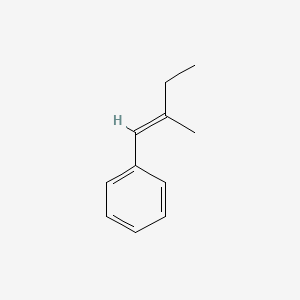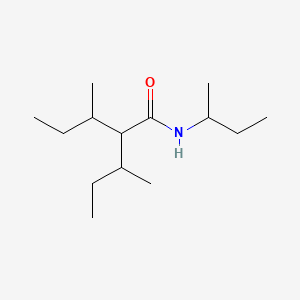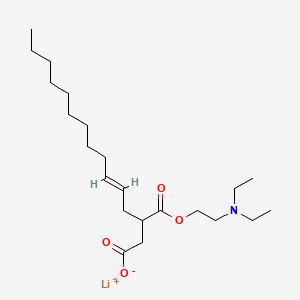
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2-(dietilamino)etil) 2-dodecenilsuccinato de litio es un compuesto químico con la fórmula molecular C22H43NO4Li. Es conocido por su estructura única, que incluye un ion litio, un grupo dietilamino y una porción dodecenilsuccinato. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus distintivas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-(dietilamino)etil) 2-dodecenilsuccinato de litio normalmente implica la reacción del anhídrido 2-dodecenilsuccínico con 2-(dietilamino)etanol en presencia de una base de litio. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Las condiciones de reacción a menudo incluyen un solvente como tetrahidrofurano (THF) y un rango de temperatura de 0-25 °C.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y la reacción se lleva a cabo en grandes reactores. El producto se purifica luego utilizando técnicas como la cristalización o la cromatografía para obtener un compuesto de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(2-(dietilamino)etil) 2-dodecenilsuccinato de litio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.
Reducción: Se puede reducir bajo condiciones específicas para producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde el grupo dietilamino o la porción dodecenilsuccinato son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo o cloruros de acilo bajo condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
El 1-(2-(dietilamino)etil) 2-dodecenilsuccinato de litio tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: Estudiado por sus posibles efectos en los procesos celulares y como herramienta para investigar las vías biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido su uso en el desarrollo de fármacos y sistemas de administración de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, así como en el desarrollo de nuevas tecnologías.
Mecanismo De Acción
El mecanismo de acción del 1-(2-(dietilamino)etil) 2-dodecenilsuccinato de litio implica su interacción con objetivos moleculares y vías específicos. El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-(Dimetilamino)etil) 2-dodecenilsuccinato de litio
- 1-(2-(Dietilamino)etil) 2-decenilsuccinato de litio
- 1-(2-(Dietilamino)etil) 2-octenilsuccinato de litio
Unicidad
El 1-(2-(dietilamino)etil) 2-dodecenilsuccinato de litio es único debido a su combinación específica de grupos funcionales y su ion litio. Esta combinación imparte propiedades químicas distintivas, lo que lo hace valioso para diversas aplicaciones de investigación. En comparación con compuestos similares, puede ofrecer diferente reactividad, estabilidad e interacción con los sistemas biológicos, lo que lo convierte en una herramienta versátil en la investigación científica.
Propiedades
Número CAS |
93918-09-3 |
|---|---|
Fórmula molecular |
C22H40LiNO4 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
lithium;(E)-3-[2-(diethylamino)ethoxycarbonyl]pentadec-5-enoate |
InChI |
InChI=1S/C22H41NO4.Li/c1-4-7-8-9-10-11-12-13-14-15-16-20(19-21(24)25)22(26)27-18-17-23(5-2)6-3;/h14-15,20H,4-13,16-19H2,1-3H3,(H,24,25);/q;+1/p-1/b15-14+; |
Clave InChI |
ALFDZZGINSAFGA-WPDLWGESSA-M |
SMILES isomérico |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN(CC)CC |
SMILES canónico |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


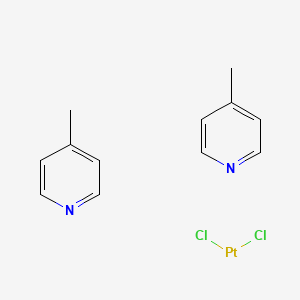
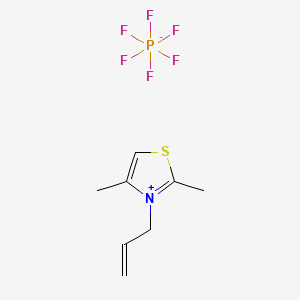
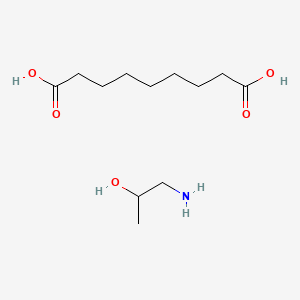
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)



